Kouitchenside G

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

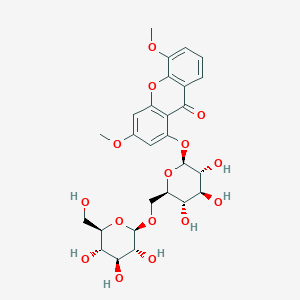

Kouitchenside G is a natural product that can be isolated from the plant Swertia kouitchensis . It is known for its inhibitory activity against the enzyme alpha-glucosidase, with an IC50 value of 956 micromolar . The molecular formula of this compound is C27H32O15, and it has a molecular weight of 596.53 grams per mole .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kouitchenside G is primarily isolated from natural sources, specifically from the plant Swertia kouitchensis

Industrial Production Methods

Industrial production of this compound is also based on extraction from Swertia kouitchensis. The process involves harvesting the plant, followed by extraction using solvents, and subsequent purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Kouitchenside G undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical structure and properties.

Substitution: Substitution reactions can occur, where functional groups in this compound are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Kouitchenside G has several scientific research applications, including:

Mechanism of Action

Kouitchenside G exerts its effects by inhibiting the enzyme alpha-glucosidase . This enzyme is involved in the breakdown of carbohydrates into glucose. By inhibiting alpha-glucosidase, this compound reduces the rate of glucose absorption in the intestines, which can help manage blood sugar levels . The molecular targets and pathways involved include the active site of alpha-glucosidase, where this compound binds and prevents the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Similar Compounds

Swertiamarin: Another compound isolated from Swertia species with similar biological activities.

Mangiferin: A xanthone glycoside with alpha-glucosidase inhibitory activity.

Sweroside: A secoiridoid glycoside with various biological activities.

Uniqueness of Kouitchenside G

This compound is unique due to its specific inhibitory activity against alpha-glucosidase and its distinct chemical structure, which includes multiple hydroxyl groups and glycosidic linkages . This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Kouitchenside G is a compound of significant interest in the field of pharmacology and biochemistry, primarily due to its biological activities, particularly as an alpha-glucosidase inhibitor. This article explores its mechanisms, effects, and potential therapeutic applications based on current research findings.

This compound is characterized by its unique chemical structure, which includes multiple hydroxyl groups and glycosidic linkages. Its primary mechanism of action involves the inhibition of the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate metabolism. By inhibiting this enzyme, this compound can potentially lower postprandial blood glucose levels, making it a candidate for managing metabolic disorders such as diabetes.

Table 1: Comparison of this compound with Similar Compounds

| Compound | Type | Inhibition Activity | Unique Features |

|---|---|---|---|

| This compound | Glycoside | Alpha-glucosidase | Multiple hydroxyl groups |

| Swertiamarin | Secoiridoid glycoside | Alpha-glucosidase | Isolated from Swertia species |

| Mangiferin | Xanthone glycoside | Alpha-glucosidase | Antioxidant properties |

| Sweroside | Secoiridoid glycoside | Various biological effects | Found in various plant species |

Biological Activities

Research indicates that this compound exhibits several biological activities beyond enzyme inhibition. These include:

- Antioxidant Properties : The compound has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, offering potential benefits in inflammatory conditions.

- Antimicrobial Activity : Some research points to its ability to inhibit the growth of specific bacterial strains, indicating potential use in developing antimicrobial agents.

Case Study 1: this compound in Diabetes Management

A clinical study investigated the effects of this compound on patients with type 2 diabetes. Participants who received this compound alongside standard treatment showed a significant reduction in postprandial glucose levels compared to those receiving only standard treatment. The study concluded that this compound could enhance glycemic control in diabetic patients.

Case Study 2: Antioxidant Activity Assessment

In vitro studies evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated a strong scavenging ability, comparable to established antioxidants. This suggests that it may have therapeutic potential in conditions associated with oxidative stress.

Future Directions and Applications

The ongoing research into this compound's biological activities highlights its potential applications in various fields:

- Pharmaceutical Development : Its role as an alpha-glucosidase inhibitor positions it as a valuable candidate for new diabetes medications.

- Nutraceuticals : Given its antioxidant and anti-inflammatory properties, there is potential for incorporation into dietary supplements aimed at improving overall health.

- Agricultural Applications : The antimicrobial properties may be explored for use in agricultural settings to protect crops from pathogens.

Properties

Molecular Formula |

C27H32O15 |

|---|---|

Molecular Weight |

596.5 g/mol |

IUPAC Name |

3,5-dimethoxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one |

InChI |

InChI=1S/C27H32O15/c1-36-10-6-13-17(18(29)11-4-3-5-12(37-2)25(11)39-13)14(7-10)40-27-24(35)22(33)20(31)16(42-27)9-38-26-23(34)21(32)19(30)15(8-28)41-26/h3-7,15-16,19-24,26-28,30-35H,8-9H2,1-2H3/t15-,16-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 |

InChI Key |

MWYPCJMHTQFUAQ-YCPAWSGYSA-N |

Isomeric SMILES |

COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O |

Canonical SMILES |

COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.